methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate
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Overview
Description
Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is a complex organic compound with a unique structure that includes a brominated aromatic ring, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the following steps:
Hydrazinylidene Formation: The reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene group.
Esterification: The formation of the ester group through the reaction of an acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: A simpler compound with a similar brominated aromatic ring structure.
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]-hydrazinecarbodithioate: Another compound with a brominated aromatic ring and hydrazine derivative.
Uniqueness
Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the cyano group, methoxy group, and hydrazinylidene moiety distinguishes it from simpler compounds and enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C20H21BrN4O5 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C20H21BrN4O5/c1-12-5-14(10-27-2)15(8-22)20(24-12)25-23-9-13-6-17(28-3)18(7-16(13)21)30-11-19(26)29-4/h5-7,9H,10-11H2,1-4H3,(H,24,25)/b23-9- |
InChI Key |
ABWPPBZLXBMUDK-AQHIEDMUSA-N |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2Br)OCC(=O)OC)OC)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC)C#N)COC |
Origin of Product |
United States |
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